(7-Chloro-1,2,3,4-tetrahydronaphthalen-1-yl)methanamine

Catalog No.
S12351293
CAS No.
M.F
C11H14ClN
M. Wt
195.69 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(7-Chloro-1,2,3,4-tetrahydronaphthalen-1-yl)methan...

Product Name

(7-Chloro-1,2,3,4-tetrahydronaphthalen-1-yl)methanamine

IUPAC Name

(7-chloro-1,2,3,4-tetrahydronaphthalen-1-yl)methanamine

Molecular Formula

C11H14ClN

Molecular Weight

195.69 g/mol

InChI

InChI=1S/C11H14ClN/c12-10-5-4-8-2-1-3-9(7-13)11(8)6-10/h4-6,9H,1-3,7,13H2

InChI Key

YKHDSPKECPKABG-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=C(C1)C=CC(=C2)Cl)CN

(7-Chloro-1,2,3,4-tetrahydronaphthalen-1-yl)methanamine is a chemical compound characterized by its unique structure, which includes a tetrahydronaphthalene moiety substituted with a chloro group and a methanamine functional group. The molecular formula of this compound is C11H16ClNC_{11}H_{16}ClN and it has a molecular weight of approximately 197.70 g/mol. Its structure contributes to its potential applications in various fields, particularly in medicinal chemistry.

Due to the presence of reactive functional groups:

  • Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
  • Reduction: The amine group can undergo reduction reactions, which may alter its biological activity and properties.
  • Oxidation: Under certain conditions, the methanamine may be oxidized to form corresponding carbonyl compounds.

These reactions are facilitated by various reagents and conditions, including the use of organic solvents and catalysts to optimize yields.

Research indicates that (7-Chloro-1,2,3,4-tetrahydronaphthalen-1-yl)methanamine exhibits potential biological activities, particularly in the realm of pharmacology. Its structure allows for interactions with biological targets such as enzymes and receptors. Studies suggest that it may possess:

  • Antimicrobial Properties: Preliminary studies indicate effectiveness against certain bacterial strains.
  • Anticancer Activity: Investigations into its effects on cancer cell lines show promise in inhibiting cell proliferation.

Further research is necessary to fully elucidate its mechanisms of action and therapeutic potential.

The synthesis of (7-Chloro-1,2,3,4-tetrahydronaphthalen-1-yl)methanamine can be achieved through several methods:

  • Starting Material: The synthesis often begins with 7-chloro-1-tetralone.
  • Formation of Intermediates: The starting material is reacted with appropriate amines under controlled conditions to form intermediates.
  • Final Product Isolation: Purification techniques such as recrystallization or chromatography are used to isolate the final product.

Optimizations for large-scale synthesis may involve continuous flow reactors and automated systems to enhance yield and purity.

This compound has diverse applications across various fields:

  • Pharmaceutical Development: Due to its potential biological activities, it is explored as a lead compound in drug development.
  • Chemical Research: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Material Science: Its unique properties may find applications in developing new materials with specific functionalities.

Interaction studies are crucial for understanding how (7-Chloro-1,2,3,4-tetrahydronaphthalen-1-yl)methanamine interacts with biological systems. These studies typically focus on:

  • Enzyme Inhibition: Assessing how the compound inhibits specific enzymes related to disease pathways.
  • Receptor Binding Affinity: Evaluating its affinity for various receptors to determine potential therapeutic effects.

Understanding these interactions can guide further modifications to enhance efficacy and reduce side effects.

Several compounds share structural similarities with (7-Chloro-1,2,3,4-tetrahydronaphthalen-1-yl)methanamine. Notable examples include:

  • (1,2,3,4-Tetrahydronaphthalen-1-yl)methanamine hydrochloride - This compound lacks the chloro substituent but shares the tetrahydronaphthalene core.
  • N-(3-Fluoro-4-methyl-8-oxo-5,6,7,8-tetrahydro-1-naphthyl)acetamide - Similar naphthalene structure with different substituents that may influence biological activity.
  • 2-(6-Hydroxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid - Another derivative that showcases different functional groups affecting reactivity and activity.

Uniqueness

The uniqueness of (7-Chloro-1,2,3,4-tetrahydronaphthalen-1-yl)methanamine lies in its specific combination of functional groups and stereochemistry. This combination confers distinct chemical reactivity and potential biological activities not found in its analogs. Its chloro substitution enhances lipophilicity and may improve membrane permeability compared to similar compounds.

XLogP3

2.6

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

195.0814771 g/mol

Monoisotopic Mass

195.0814771 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-09-2024

Explore Compound Types